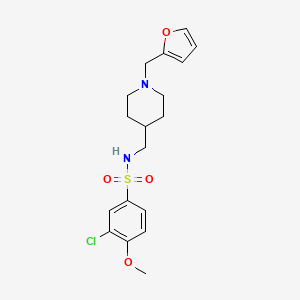

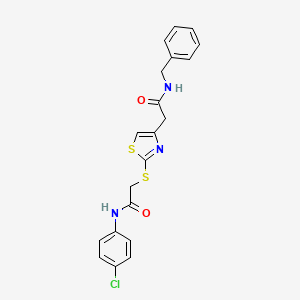

3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide" is a chemically synthesized molecule that appears to be related to various research efforts in the development of pharmacologically active agents. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, methoxybenzene, and sulfonamide are common in the literature, suggesting its potential relevance in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related compounds involves the condensation of different moieties with sulfonyl chlorides in the presence of a base. For instance, the synthesis of "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" was achieved by reacting piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride using triethylamine as the base in methylene dichloride solvent . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate furan-2-ylmethyl piperidine derivative as the starting material.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. The paper on "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" provides crystallographic data, indicating that the compound crystallizes in the monoclinic space group with specific cell parameters and that the piperidine ring adopts a chair conformation . This information is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which is essential for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of chloro and methoxy substituted benzenesulfonamide derivatives can be inferred from the literature. For example, "N-Chloro-N-methoxybenzenesulfonamide" has been used as a chlorinating reagent for various substrates, including phenols and heteroarenes, to obtain chlorinated products . This suggests that the chloro and methoxy groups on the benzenesulfonamide moiety of the compound may also participate in similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its functional groups and molecular structure. The presence of a chlorophenyl group can contribute to the lipophilicity of the molecule, while the methoxy group may influence its electronic properties. The sulfonamide functionality is often associated with hydrogen bonding capability, which can affect the solubility and pharmacokinetic profile of the compound. Although the specific properties of "this compound" are not provided, similar compounds have been characterized using spectroscopic techniques and crystallographic studies to reveal their molecular conformations and potential intermolecular interactions .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing novel cyclic compounds containing aminobenzenesulfonamide derivatives, which include structures related to 3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide. These synthetic approaches facilitate the discovery of functional molecules and pharmaceuticals, demonstrating the versatility of sulfonamide derivatives in organic synthesis and the pharmaceutical industry (Kyosuke Kaneda, 2020).

Potential Biological Activities

The chemical structure of this compound suggests potential for interaction with biological systems, notably through nucleophilic aromatic substitution reactions that could modify drug molecules or contribute to drug design. Studies have explored reactions with various nucleophiles, providing a foundation for developing pharmaceuticals with improved efficacy and specificity (F. Pietra & D. Vitali, 1972).

Environmental Impact and Degradation

Research into the environmental fate, behavior, and impact of chemical compounds, including those structurally similar to this compound, is crucial. Studies on parabens, which share functional group similarities, indicate that while they are biodegradable, they persist in aquatic environments and can form toxic by-products through reactions with chlorine (Camille Haman et al., 2015).

Mechanism of Action

Mode of Action

The mode of action would depend on the specific target. For example, if the target is a neurotransmitter transporter, the compound might inhibit the reuptake of certain neurotransmitters, increasing their levels in the synaptic cleft .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways might be affected. If the compound acts on neurotransmitter systems, it could influence pathways involved in mood regulation, pain perception, or other neurological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors like the compound’s size, polarity, and stability can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The cellular and molecular effects would depend on the specific target and mode of action. For example, if the compound increases neurotransmitter levels, this could lead to changes in neuronal firing patterns .

Action Environment

Various factors can influence a compound’s action, efficacy, and stability, including pH, temperature, the presence of other molecules, and individual variations in metabolism and drug response .

properties

IUPAC Name |

3-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O4S/c1-24-18-5-4-16(11-17(18)19)26(22,23)20-12-14-6-8-21(9-7-14)13-15-3-2-10-25-15/h2-5,10-11,14,20H,6-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELPLWUEWMDQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)